Dantrolene sodium (anhydrous) is the anhydrous sodium salt of dantrolene. It contains a dantrolene(1-).
Dantrolene Sodium is the sodium salt form of dantrolene, a hydantoin derivative and direct-acting skeletal muscle relaxant. Dantrolene depresses excitation-contraction coupling in skeletal muscle by binding to the ryanodine receptor 1, and decreasing intracellular calcium concentration. Ryanodine receptors mediate the release of calcium from the sarcoplasmic reticulum, an essential step in muscle contraction.
DANTROLENE SODIUM is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1974 and has 6 approved and 3 investigational indications. This drug has a black box warning from the FDA.
See also: Dantrolene (has active moiety).
Dantrolene Na
CAS No.: 14663-23-1
Cat. No.: VC0003051
Molecular Formula: C14H9N4NaO5
Molecular Weight: 336.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14663-23-1 |
|---|---|
| Molecular Formula | C14H9N4NaO5 |
| Molecular Weight | 336.23 g/mol |
| IUPAC Name | sodium 3-[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate |
| Standard InChI | InChI=1S/C14H10N4O5.Na/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;/h1-7H,8H2,(H,16,19,20);/q;+1/p-1 |
| Standard InChI Key | KSRLIXGNPXAZHD-UHFFFAOYSA-M |
| Isomeric SMILES | C1C(=NC(=O)N1/N=C\C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+] |
| Canonical SMILES | C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].[Na+] |
| Appearance | Assay:≥98%A crystalline solid |
| Melting Point | 534 to 536 °F (NTP, 1992) |
Introduction
Chemical and Pharmacological Profile of Dantrolene Sodium
Chemical Structure and Properties
Dantrolene sodium (C₁₄H₁₀N₄Na₂O₅) is a hydantoin derivative with a molecular weight of 314.26 g/mol . Its poor water solubility (0.8 mg/mL at 25°C) poses formulation challenges, necessitating complex reconstitution protocols for intravenous use . The sodium salt form enhances solubility slightly, enabling clinical administration.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 24868-20-0 | |
| UNII | 287M0347EV | |
| Molecular Formula | C₁₄H₁₀N₄Na₂O₅ | |
| Solubility | 0.8 mg/mL (water, 25°C) | |
| Trade Names | Dantrium, Revonto, Ryanodex |
Mechanism of Action
Therapeutic Applications
Malignant Hyperthermia (MH)
| Parameter | Value | Source |
|---|---|---|
| Bioavailability | 70% (oral) | |
| Tₘₐₓ | 6 hours (oral) | |
| Half-life | 8.7 hours (oral), 4–8 hours (IV) | |
| Protein Binding | 85–90% (albumin) | |
| Metabolism | Hepatic (CYP3A4, hydrolysis) |
Adverse Effects
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Hepatotoxicity: Elevated transaminases occur in 1% of chronic users, with fatal hepatitis in 0.1–0.2% . Monitoring liver function biweekly for the first 3 months is advised .
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Muscle Weakness: Dose-dependent weakness affects 15–20% of spasticity patients, limiting utility in ambulatory individuals .
-
Gastrointestinal: Diarrhea (20–30%) and nausea (10–15%) are common during initiation .
Clinical Research and Formulation Advances
Comparative Efficacy
A double-blind trial (n=120) found dantrolene and diazepam equally effective in reducing Ashworth Scale scores (p=0.32), but dantrolene caused less drowsiness (12% vs. 38%, p<0.01) .
Reformulation Efforts
Ryanodex®, a nanosuspension launched in 2014, reduces reconstitution time from 20 minutes to <1 minute by increasing solubility to 50 mg/mL . This formulation allows rapid MH treatment with a 250 mg vial equivalent to 36 vials of traditional dantrolene .
Future Directions
Ongoing research explores dantrolene’s potential in Alzheimer’s disease (via RyR2 modulation) and cardiac arrhythmias . A Phase III trial in Wolfram syndrome is planned following preliminary β-cell preservation data .
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